molecular formula C10H11NOS B14748060 N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine

N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine

Cat. No.: B14748060
M. Wt: 193.27 g/mol
InChI Key: VFJJDUKSHZJVKP-LUAWRHEFSA-N
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Description

N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine is a chemical compound that belongs to the class of hydroxylamine derivatives. These compounds are known for their diverse reactivity and potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The unique structure of this compound, featuring a benzothiepin ring system, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4,5-tetrahydro-1-benzothiepin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. This reaction typically proceeds under mild conditions and yields the desired hydroxylamine derivative .

Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.

Chemical Reactions Analysis

N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine, which can further react to form various functionalized derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

(NZ)-N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine

InChI

InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2/b11-9-

InChI Key

VFJJDUKSHZJVKP-LUAWRHEFSA-N

Isomeric SMILES

C1C/C(=N/O)/C2=CC=CC=C2SC1

Canonical SMILES

C1CC(=NO)C2=CC=CC=C2SC1

Origin of Product

United States

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